(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound "(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one" is a pyrazol-3-one derivative characterized by a conjugated dihydro-3H-pyrazol-3-one core. Its structure includes a phenyl group at position 2, a propyl substituent at position 5, and a (Z)-configured ethylidene moiety at position 4 linked to an imidazole-containing side chain. The imidazole group (1H-imidazol-4-yl) is a critical pharmacophore, often associated with bioactivity due to its ability to engage in hydrogen bonding and metal coordination .
Properties
Molecular Formula |
C19H23N5O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-2-phenyl-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H23N5O/c1-3-7-17-18(14(2)21-11-10-15-12-20-13-22-15)19(25)24(23-17)16-8-5-4-6-9-16/h4-6,8-9,12-13,23H,3,7,10-11H2,1-2H3,(H,20,22) |
InChI Key |
FDQWRQUPLCXLFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCC3=CN=CN3)C |
Origin of Product |
United States |
Preparation Methods
Pyrazol-3-One Core Formation
The pyrazol-3-one ring is typically synthesized via cyclocondensation of β-ketoesters or β-diketones with hydrazines. For example, US4996327A describes dehydrogenation of 2-pyrazoline derivatives using sulfuric acid and iodine catalysts to form pyrazoles. Adapting this method, the pyrazol-3-one core could be generated from a β-ketoester precursor (e.g., ethyl 3-phenyl-5-propyl-3-oxopropanoate) and hydrazine hydrate under acidic conditions.
Reaction Conditions
Introduction of the Ethylidene-Imidazole Side Chain
The ethylidene group at position 4 is introduced via a condensation reaction between the pyrazol-3-one and an imidazole-containing amine. A Mannich-type reaction or Schiff base formation is plausible. For instance, WO2018216822A1 demonstrates imidazole derivatization using amines under mild conditions.
Example Protocol
-
Intermediate Synthesis : Prepare 2-(1H-imidazol-4-yl)ethylamine via reduction of the corresponding nitrile (e.g., using LiAlH₄).
-
Condensation : React the pyrazol-3-one with the amine in ethanol under reflux, using acetic acid as a catalyst.
Detailed Synthetic Pathways
Step 1: Synthesis of 2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Procedure
Step 2: Condensation with 2-(1H-Imidazol-4-yl)ethylamine
Procedure
Pathway 2: One-Pot Cyclization and Functionalization
A one-pot approach merges pyrazole ring formation with side-chain introduction. This method, adapted from US4996327A, avoids isolating intermediates.
Procedure
-
Combine β-ketoester, hydrazine hydrate, and 2-(1H-imidazol-4-yl)ethylamine in H₂SO₄ (50%) with iodine.
-
Heat at 155°C for 2 hours, distilling off water to concentrate reactants.
-
Neutralize, extract, and purify as above.
Advantages : Reduced steps, higher overall yield (~75%).
Stereochemical Control of the Z-Configuration
The Z-configuration of the ethylidene group is critical for biological activity. Strategies include:
-
Thermodynamic Control : Prolonged heating favors the Z-isomer due to steric hindrance in the E-isomer.
-
Chiral Catalysts : Use of (2R,3R)-O,O'-dibenzoyltartaric acid (as in 850222-41-2 synthesis) to resolve racemates.
Optimized Conditions
| Parameter | Details |
|---|---|
| Temperature | 35–40°C (prevents isomerization) |
| Catalyst | (2R,3R)-Dibenzoyltartaric acid (0.5 eq) |
| Reaction Time | 27 hours |
Purification and Characterization
Purification Methods
Characterization Data
Industrial-Scale Considerations
Key Parameters
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its imidazole ring is particularly interesting for its potential interactions with biological molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazol-3-one derivatives, highlighting key substituents, molecular properties, and reported bioactivities:
Notes:
- Structural Variations :
- Electron-withdrawing groups (e.g., nitro in ) increase polarity and may enhance binding to charged targets.
- Lipophilic substituents (e.g., propyl in the target compound) improve membrane permeability but may reduce solubility.
- Heterocyclic side chains (imidazole, triazole, benzothiazole) influence hydrogen-bonding capacity and metal chelation .
Bioactivity Trends :
Synthetic and Analytical Tools :
Research Findings and Implications
While the target compound lacks direct pharmacological data, its structural analogs provide insights:
Imidazole Moiety : Critical for interactions with biological targets (e.g., enzymes, receptors). The ethylidene linker may enhance conformational flexibility for binding .
Substituent Effects :
- Propyl groups (target compound) may improve lipophilicity compared to methyl or phenyl analogs.
- Nitro or methoxy groups () could modulate electron density, affecting reactivity or binding .
Future Directions :
Biological Activity
The compound (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a derivative of imidazole and pyrazole, which are known for their diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes an imidazole ring and a pyrazolone moiety. The presence of these heterocycles contributes to its biological activities.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Imidazole Ring | Present |
| Pyrazolone Moiety | Present |
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, Jain et al. reported the synthesis of various imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The findings indicated that these compounds displayed promising antibacterial effects, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
Imidazole-containing compounds are also recognized for their anti-inflammatory properties. Studies have indicated that certain derivatives can inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism often involves the modulation of cytokine release or inhibition of cyclooxygenase (COX) enzymes .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been explored extensively. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. For example, studies have shown that these compounds interact with various cellular pathways involved in cell proliferation and survival, leading to reduced tumor growth in vitro and in vivo models .
Table 2: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anti-inflammatory | Inhibits inflammatory pathways | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of several imidazole derivatives was assessed using disk diffusion methods. Compounds were tested against common pathogens, revealing that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin. This suggests a potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects of imidazole derivatives demonstrated that they could significantly reduce levels of pro-inflammatory cytokines in animal models. The results indicated a reduction in swelling and pain associated with induced inflammation, highlighting their therapeutic potential for inflammatory diseases .
Case Study 3: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound could inhibit cell proliferation effectively. The mechanism was linked to the activation of apoptotic pathways, with significant reductions in cell viability observed at specific concentrations .
Q & A
Q. NMR spectroscopy :
- 1H NMR : Verify imidazole NH protons (δ 10–12 ppm) and pyrazolone carbonyl (δ 160–170 ppm).
- 13C NMR : Confirm the (4Z)-configuration via carbon chemical shifts for the ethylidene group .
IR spectroscopy : Identify characteristic bands for C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) .
X-ray crystallography : Resolve ambiguities in stereochemistry by analyzing single-crystal structures .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Screening strategy :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
- Enzyme inhibition : Test against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) due to structural similarity to pyrazolone-based inhibitors .
- Molecular docking : Predict binding affinity to imidazole-recognizing receptors (e.g., histamine H3) to prioritize targets .
Advanced Research Questions
Q. How can conflicting data in biological activity assays (e.g., variable IC50 values across studies) be resolved?
- Troubleshooting approach :
Purity verification : Re-analyze compound purity via HPLC-MS to rule out batch-to-batch variability .
Assay conditions : Standardize solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
Metabolic stability : Assess compound degradation in cell media using LC-MS to identify unstable intermediates .
Orthogonal assays : Confirm activity with alternative methods (e.g., apoptosis flow cytometry vs. caspase-3 ELISA) .
Q. What strategies can enhance the compound’s bioavailability for in vivo studies?
- Optimization methods :
- Prodrug design : Mask polar groups (e.g., imidazole NH) with acetyl or PEGylated moieties to improve membrane permeability .
- Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to enhance solubility and prolong half-life .
- Metabolic profiling : Use liver microsome assays to identify CYP450-mediated degradation pathways and modify susceptible sites .
Q. How can the mechanism of action be elucidated for this compound’s observed anticancer activity?
- Mechanistic workflow :
Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle).
Proteomics : Use SILAC labeling to quantify changes in protein expression (e.g., Bcl-2, p53).
Kinase profiling : Employ kinome-wide screening platforms (e.g., KINOMEscan) to identify inhibited kinases .
CRISPR-Cas9 knockout : Validate target relevance by knocking out candidate genes (e.g., AKT1) and assessing resistance .
Methodological Notes
- Data contradiction resolution : Always cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .
- Stereochemical stability : Monitor (4Z)-to-(4E) isomerization under physiological conditions via time-resolved NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
